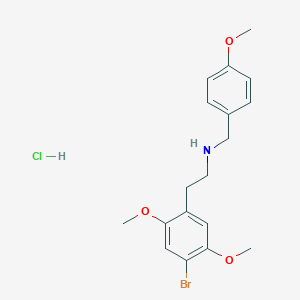
25B-NB4OMe (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25B-NB4OMe (塩酸塩)は、フェネチルアミン系化合物に属する合成化合物です。構造的にはフェネチルアミンに分類され、強力な幻覚作用を持つことで知られています。 この化合物は、主に研究や法医学的な用途で分析用標準品として使用されています .
準備方法
合成経路と反応条件
25B-NB4OMe (塩酸塩)の合成には、前駆体である2C-Bの調製から始まるいくつかの段階が含まれます。前駆体を一連の化学反応にかけ、N-(4-メトキシベンジル)基を導入します。 最終生成物は、安定性と溶解性を高めるために塩酸塩として得られます .
工業的製造方法
25B-NB4OMe (塩酸塩)の工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、高純度の試薬と制御された反応条件を使用して、最終生成物の均一性と品質を確保します。 この化合物は通常、高度な分析技術と精製技術を備えた専門施設で製造されます .
化学反応の分析
反応の種類
25B-NB4OMe (塩酸塩)は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。
還元: 還元反応は、この化合物に存在する官能基を修飾するために実行できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、様々な求核剤(置換反応用)が含まれます。 反応は通常、制御された温度と圧力条件下で行われ、目的の生成物を得ます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化反応では異なる酸化誘導体が生成される可能性があり、置換反応では様々な置換フェネチルアミンが生成される可能性があります .
科学研究における用途
25B-NB4OMe (塩酸塩)は、以下を含むいくつかの科学研究用途があります。
化学: 質量分析法やその他の分析技術の分析用標準品として使用されます。
生物学: 様々な生物学的受容体、特にセロトニン受容体との相互作用について研究されています。
医学: 潜在的な治療効果と毒性について調査されています。
科学的研究の応用
25B-NB4OMe (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studied for its interactions with various biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of new synthetic methodologies and chemical processes
作用機序
25B-NB4OMe (塩酸塩)の作用機序は、セロトニン受容体、特に5-HT2A受容体との相互作用に関与しています。この化合物は、この受容体において強力な完全アゴニストとして作用し、下流のシグナル伝達経路の活性化につながります。 この相互作用は、幻覚作用やその他の生理学的反応の原因となります .
類似の化合物との比較
類似の化合物
25I-NBOMe: 同様の構造的特徴を持つ別の強力な幻覚作用物質。
25C-NBOMe: 同様の薬理学的特性と受容体との相互作用を共有しています。
2C-B: 25B-NB4OMe (塩酸塩)が誘導される前駆体化合物.
独自性
25B-NB4OMe (塩酸塩)は、その特定の置換パターンと、5-HT2A受容体アゴニストとしての高い効力のためにユニークです。 これは、神経薬理学と分析化学の研究における貴重なツールとなっています .
類似化合物との比較
Similar Compounds
25I-NBOMe: Another potent hallucinogenic compound with similar structural features.
25C-NBOMe: Shares similar pharmacological properties and receptor interactions.
2C-B: The precursor compound from which 25B-NB4OMe (hydrochloride) is derived.
Uniqueness
25B-NB4OMe (hydrochloride) is unique due to its specific substitution pattern and high potency as a 5-HT2A receptor agonist. This makes it a valuable tool for research in neuropharmacology and analytical chemistry .
生物活性
25B-NB4OMe (hydrochloride), a derivative of the phenethylamine class, is part of the NBOMe family of compounds, which are known for their potent psychoactive effects. This compound is particularly notable for its high affinity for serotonin receptors, especially the 5-HT2A receptor, which plays a significant role in its biological activity. This article explores the biological activity of 25B-NB4OMe, including its pharmacodynamics, metabolism, and associated research findings.
Chemical Structure and Properties
25B-NB4OMe is chemically characterized as 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine. Its structure allows it to interact effectively with serotonin receptors, leading to its psychoactive properties. The compound is a hydrochloride salt, which enhances its solubility and stability in biological systems.
The primary mechanism of action for 25B-NB4OMe involves its role as a full agonist at the 5-HT2A receptor. This receptor is implicated in various neurological processes, including mood regulation and perception. The binding affinity of 25B-NB4OMe to the 5-HT2A receptor has been documented with a pK_i value indicating strong receptor interaction .
Pharmacokinetics and Metabolism
Research into the metabolism of related compounds suggests that 25B-NB4OMe undergoes extensive hepatic metabolism. It is likely metabolized by various cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP3A4, leading to multiple metabolites. These metabolic pathways are crucial for understanding both the efficacy and potential toxicity of the compound .
Table 1: Summary of Metabolic Pathways
| Enzyme | Role in Metabolism |
|---|---|
| CYP1A1 | Hydroxylation |
| CYP1A2 | O-demethylation |
| CYP3A4 | Glucuronidation |
| UGT2B7 | Sulfation |
Biological Effects
The biological effects of 25B-NB4OMe have been studied primarily through in vitro assays. It has been shown to induce cytotoxicity in neuronal cell lines such as SH-SY5Y and PC12, suggesting potential neurotoxic effects at certain concentrations . Additionally, studies have indicated that it can alter cellular signaling pathways, specifically involving the MAPK/ERK cascade and Akt/PKB signaling pathways .
Case Study: Neurotoxicity Assessment
In a study evaluating the neurotoxic effects of various NBOMe compounds, including 25B-NB4OMe, researchers found that exposure led to significant reductions in cell viability compared to controls. The study concluded that while these compounds exhibit potent psychoactive properties, they also pose risks for neurotoxicity .
Safety and Toxicological Concerns
Given its high potency and psychoactive effects, safety assessments are critical for compounds like 25B-NB4OMe. Toxicological studies indicate that while acute toxicity levels remain under investigation, there is a potential for severe adverse effects with misuse or high doses. The compound's classification as a controlled substance in several countries underscores these concerns .
特性
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOWPQJRJBOZQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













